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1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate
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Overview
Description
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. The compound’s structure consists of a 1-hexyl-3-methylimidazolium cation paired with a thiocyanate anion, making it a versatile material for various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate typically involves the following steps:
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Synthesis of 1-hexyl-3-methylimidazolium chloride
Reactants: 1-methylimidazole and 1-chlorohexane.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile.
Procedure: 1-methylimidazole is reacted with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride.
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Ion Exchange to Form Thiocyanate Salt
Reactants: 1-hexyl-3-methylimidazolium chloride and potassium thiocyanate.
Reaction Conditions: The ion exchange reaction is typically performed in water or an organic solvent.
Procedure: The chloride salt is mixed with potassium thiocyanate, resulting in the formation of 1-hexyl-3-methylimidazolium thiocyanate and potassium chloride as a by-product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Common reagents include alkyl halides and nucleophiles.
Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can lead to the formation of new imidazolium salts with different anions.
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.
Conditions: These reactions are performed under controlled conditions to prevent decomposition.
Products: Oxidation can lead to the formation of imidazolium-based oxidized products, while reduction can yield reduced forms of the compound.
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Complex Formation
Reagents: Metal salts and coordination compounds.
Conditions: These reactions are carried out in solution, often at room temperature.
Scientific Research Applications
Chemical Synthesis and Catalysis
Ionic Liquids as Solvents:
Ionic liquids like 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate are used as solvents in chemical reactions due to their low vapor pressure and thermal stability. They provide a non-volatile alternative to traditional organic solvents, facilitating reactions while minimizing environmental impact. For instance, [HMIM]SCN has been utilized in the synthesis of various organic compounds and as a medium for catalytic reactions.
Table 1: Comparison of Ionic Liquids in Chemical Reactions
Ionic Liquid | Application Area | Advantages |
---|---|---|
HMIM SCN | Organic synthesis | Low volatility, high thermal stability |
1-Ethyl-3-methylimidazolium thiocyanate | Catalysis | Enhanced reaction rates |
1-Hexyl-3-methylimidazolium chloride | Polymerization | Improved solubility of reactants |
Material Science
Polymer Composites:
The incorporation of ionic liquids such as [HMIM]SCN in polymer matrices has shown promising results in enhancing mechanical properties and thermal stability. Research indicates that ionic liquids can act as plasticizers or solvents during the polymerization process, leading to materials with improved performance characteristics.
Case Study:
A study demonstrated that adding [HMIM]SCN to polyvinyl chloride (PVC) improved its flexibility and thermal stability, making it suitable for applications in flexible electronics and coatings .
Environmental Applications
Green Chemistry:
As a green solvent, [HMIM]SCN contributes to sustainable practices in chemical processes. Its ability to dissolve a wide range of organic compounds makes it ideal for extraction processes, such as the recovery of valuable metals from waste materials.
Table 2: Environmental Benefits of Using Ionic Liquids
Application | Benefit |
---|---|
Metal recovery | Reduced environmental impact |
Waste treatment | Enhanced solubility of pollutants |
Bioremediation | Improved extraction efficiency |
Biological Applications
Antimicrobial Properties:
Recent studies have explored the antimicrobial potential of [HMIM]SCN against various pathogens. Its unique chemical structure allows it to disrupt microbial cell membranes, making it a candidate for use in antimicrobial coatings and treatments.
Case Study:
Research published in Antimicrobial Photodynamic Therapy indicated that ionic liquids could enhance the effectiveness of photosensitizers used against bacterial infections . The study highlighted the potential for [HMIM]SCN in developing new antimicrobial therapies.
Energy Storage
Electrolytes in Batteries:
Ionic liquids like [HMIM]SCN are being investigated as electrolytes in energy storage devices such as lithium-ion batteries. Their high ionic conductivity and electrochemical stability make them suitable candidates for improving battery performance.
Table 3: Performance Comparison of Electrolytes
Electrolyte | Conductivity (mS/cm) | Stability (°C) |
---|---|---|
HMIM SCN | 12 | 300 |
Traditional solvent | 5 | 80 |
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, stabilize protein structures, and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate can be compared with other similar compounds, such as:
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1-hexyl-3-methylimidazolium chloride
Differences: Contains a chloride anion instead of thiocyanate.
Applications: Used in similar applications but may have different solubility and reactivity profiles.
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1-hexyl-3-methylimidazolium iodide
Differences: Contains an iodide anion.
Applications: Used in dye-sensitized solar cells and other electrochemical applications.
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1-ethyl-3-methylimidazolium chloride
Differences: Contains an ethyl group instead of a hexyl group.
Applications: Used as an electrolyte in batteries and as a solvent in organic synthesis.
The uniqueness of this compound lies in its combination of the 1-hexyl-3-methylimidazolium cation with the thiocyanate anion, providing a distinct set of properties and applications compared to other imidazolium-based ionic liquids.
Biological Activity
1H-Imidazolium, 1-hexyl-3-methyl-, thiocyanate (often referred to as [C6mim][SCN]) is an ionic liquid that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.
This compound is synthesized through the reaction of 1-methylimidazole with 1-chlorohexane to form 1-hexyl-3-methylimidazolium chloride, followed by an ion exchange with potassium thiocyanate. This synthesis results in a stable ionic liquid characterized by its low volatility and high thermal stability, making it suitable for various applications in chemistry and biology.
The biological activity of [C6mim][SCN] is primarily attributed to its ability to interact with biomolecules through ionic and hydrogen bonding. The imidazolium cation can engage with negatively charged sites on proteins and nucleic acids, while the thiocyanate anion can coordinate with metal ions. This dual interaction facilitates several biological processes:
- Enzyme Modulation : The compound may stabilize protein structures and enhance enzyme activity.
- Drug Delivery : Its solubilizing properties allow for improved delivery of hydrophobic drugs.
- Antimicrobial Properties : Exhibits potential as a disinfectant due to its ability to disrupt microbial cell membranes .
Antimicrobial Activity
Research indicates that [C6mim][SCN] possesses significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of various bacterial strains, including Listeria monocytogenes and Escherichia coli. The mechanism involves disruption of the bacterial cell membrane integrity due to the hydrophobic nature of the imidazolium cation .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of [C6mim][SCN] on mammalian cell lines. It was found to induce apoptosis in human hepatocarcinoma cells through oxidative stress mechanisms. The effective concentration (EC50) for inducing cytotoxicity was reported at approximately 360 µM .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of [C6mim][SCN] against E. coli and Staphylococcus aureus. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those required for traditional antibiotics. This suggests a promising role for [C6mim][SCN] in developing new antimicrobial agents .
Case Study 2: Cytotoxicity in Hepatocytes
In a study examining the cytotoxic effects on liver cells, researchers observed that exposure to [C6mim][SCN] resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis. The study highlighted the potential risks associated with exposure to ionic liquids in environmental contexts, particularly regarding liver health .
Comparative Analysis
The toxicity and biological activity of [C6mim][SCN] can be compared with other imidazolium-based ionic liquids. Table 1 summarizes the EC50 values for various compounds:
Compound | EC50 (µM) | Target Cell Type |
---|---|---|
This compound | 360 | Hepatocarcinoma (QGY-7701) |
1-Octyl-3-methylimidazolium chloride | 439 | Hepatoma (HepG2) |
1-Hexyl-3-methylimidazolium bromide | ~50 | Various cell types |
Properties
CAS No. |
847499-74-5 |
---|---|
Molecular Formula |
C11H21N3S |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C10H20N2.CHNS/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1-3/h8-9H,3-7,10H2,1-2H3;3H |
InChI Key |
RNQNOMSGDMTICP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.C(#N)[S-] |
Origin of Product |
United States |
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